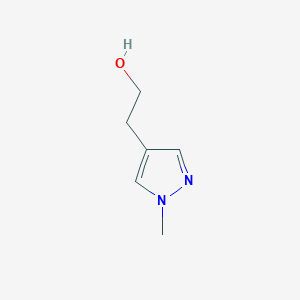

2-(1-methyl-1H-pyrazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEOCSYOGWFPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588689 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176661-75-9 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS: 176661-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 2-(1-methyl-1H-pyrazol-4-yl)ethanol, CAS number 176661-75-9. Due to the limited availability of public domain data, this document focuses on providing a framework for its potential synthesis, characterization, and biological evaluation based on established principles of organic chemistry and medicinal chemistry of related pyrazole-containing compounds. While specific experimental data for this molecule is scarce, this guide offers detailed hypothetical protocols and data interpretation strategies to aid researchers in their investigation of this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₀N₂O | Confirmed from supplier data. |

| Molecular Weight | 126.16 g/mol | Confirmed from supplier data. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Typical for small, functionalized heterocyclic compounds. |

| Boiling Point | > 200 °C | Estimated based on similar substituted pyrazoles and ethanol derivatives. |

| Melting Point | < 25 °C | Likely a liquid at room temperature. |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and other polar organic solvents | The hydroxyl group and pyrazole nitrogens suggest high polarity. |

| pKa | ~14-15 (hydroxyl proton), ~2-3 (pyrazole ring protonation) | Estimated based on analogous structures. |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common strategy would involve the construction of the pyrazole ring followed by the introduction or modification of the ethanol side chain.

Proposed Synthetic Pathway

A logical approach would be the reduction of a corresponding carboxylic acid or ester, such as ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Workflow Diagram: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Intermediate)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir for 30 minutes at 0 °C.

-

Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Reduction to this compound (Final Product)

-

To a flame-dried round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Hypothetical Data)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | s | 1H | H-3 (pyrazole ring) |

| ~7.30 | s | 1H | H-5 (pyrazole ring) |

| ~3.85 | s | 3H | N-CH₃ |

| ~3.80 | t, J = 6.4 Hz | 2H | -CH₂-OH |

| ~2.75 | t, J = 6.4 Hz | 2H | Pyrazole-CH₂- |

| ~1.70 | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-3 (pyrazole ring) |

| ~128.5 | C-5 (pyrazole ring) |

| ~118.0 | C-4 (pyrazole ring) |

| ~62.0 | -CH₂-OH |

| ~39.0 | N-CH₃ |

| ~29.0 | Pyrazole-CH₂- |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Expected Peaks/Fragments |

| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 2940, 2870 (C-H stretch), 1550 (C=N stretch), 1050 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 126 (M⁺), 111 (M⁺ - CH₃), 95 (M⁺ - CH₂OH), 81 |

Potential Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities.

General Biological Profile of Pyrazoles

Pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

-

Anticonvulsant

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based kinase inhibitors in drug discovery, it is plausible that this compound could interact with various protein kinases. A hypothetical screening workflow is presented below.

Workflow Diagram: Biological Screening Cascade

Caption: A potential workflow for the biological evaluation of the target compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data is currently lacking in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-established chemical transformations. The hypothetical spectroscopic and biological data presented herein should serve as a valuable reference for researchers initiating studies on this and related pyrazole derivatives. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

A Technical Guide to the Solubility of 2-(1-methyl-1H-pyrazol-4-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-methyl-1H-pyrazol-4-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding based on the general solubility of pyrazole derivatives, alongside detailed experimental protocols for determining precise solubility values.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development processes. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing robust analytical methods, and formulating effective drug delivery systems.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on the general characteristics of pyrazole derivatives. It is important to note that this is a predictive assessment, and experimental verification is highly recommended.

| Solvent Classification | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of the solute can form hydrogen bonds with the solvent. The pyrazole ring also contributes to polarity.[1][2] |

| Ethanol | Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar solute.[1][2] | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. The overall polarity is favorable for dissolution.[1][2] |

| Acetonitrile | Soluble | The nitrile group is polar and can interact with the polar functional groups of the solute.[1] | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent with strong solvating power for polar compounds. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Moderately Soluble to Soluble | While less polar than the other solvents listed, DCM can still dissolve many organic compounds due to its ability to induce dipole moments.[1] |

| Ethyl Acetate | Moderately Soluble | The ester functional group provides some polarity, allowing for interaction with the solute. | |

| Toluene | Sparingly Soluble to Insoluble | As a non-polar aromatic hydrocarbon, toluene is less likely to effectively solvate the polar this compound.[1] | |

| Hexane | Insoluble | A non-polar aliphatic hydrocarbon with very weak intermolecular forces, making it a poor solvent for polar compounds. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common methods used in the pharmaceutical industry.

Isothermal Saturation Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Once equilibrium is achieved, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous or organic solvent system.[5]

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Selected organic solvent

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity or light scattering (nephelometer)

Procedure:

-

Prepare a serial dilution of the 10 mM DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add a fixed volume of the selected organic solvent to each well.

-

Transfer a small, precise volume of each DMSO stock dilution to the corresponding wells of the plate containing the organic solvent. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., the last clear well).

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on the properties of pyrazole derivatives suggests good solubility in polar protic and aprotic solvents. For researchers and professionals in drug development, it is imperative to experimentally determine the precise solubility of this compound using standardized protocols such as the isothermal saturation method to ensure the reliability and reproducibility of their work. The methodologies and predictive information provided in this guide serve as a valuable starting point for such investigations.

References

The Pyrazole Scaffold: A Versatile Core for Innovations in Medicine, Agriculture, and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of compounds with significant biological activities and material properties. This technical guide provides a comprehensive overview of the research applications of pyrazole-containing compounds, with a focus on their roles in medicinal chemistry, agrochemicals, and materials science. This document is intended to serve as a valuable resource for researchers and professionals by providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Medicinal Chemistry Applications of Pyrazole-Containing Compounds

The versatility of the pyrazole ring has been extensively exploited in drug discovery, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. The pyrazole core can act as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and metabolic stability.[3]

Anti-inflammatory and Analgesic Agents

One of the most notable successes of pyrazole-based drugs is in the field of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Celecoxib , a selective COX-2 inhibitor, is a prime example. By selectively targeting the COX-2 isoform, which is upregulated during inflammation, celecoxib reduces the production of prostaglandins responsible for pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4][5]

Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-1 | 15 | 30 |

| COX-2 | 0.04 |

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Celecoxib

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Cannabinoid Receptor Antagonists

Rimonabant , a pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist. The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance.[6][7] Rimonabant was designed to treat obesity by blocking the appetite-stimulating effects of endocannabinoids.[8] Although withdrawn from the market due to psychiatric side effects, its mechanism of action remains a significant area of research.[8]

Table 2: Binding Affinity of Rimonabant for Cannabinoid Receptors

| Compound | Target | Ki (nM) |

| Rimonabant | CB1 Receptor | 1.8 |

| CB2 Receptor | >1000 |

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Rimonabant

Caption: Rimonabant's antagonism of the CB1 receptor to modulate appetite.

Phosphodiesterase Inhibitors

Sildenafil , another prominent pyrazole-containing drug, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9][10] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels and vasodilation, which is the physiological basis for its use in treating erectile dysfunction.[11][12]

Table 3: In Vitro Inhibitory Activity of Sildenafil against various Phosphodiesterases (PDEs)

| Compound | Target | IC50 (nM) |

| Sildenafil | PDE5 | 3.9 |

| PDE6 | 35 | |

| PDE1 | >1000 | |

| PDE2 | >1000 | |

| PDE3 | >1000 | |

| PDE4 | >1000 |

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Sildenafil

Caption: Sildenafil's inhibition of PDE5 leads to increased cGMP and vasodilation.

Anticancer Agents

Numerous pyrazole derivatives have been investigated for their anticancer properties, targeting various signaling pathways involved in cancer cell proliferation and survival. They have shown promise as inhibitors of protein kinases, tubulin polymerization, and other key cellular targets.

Table 4: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| Pyrazole-substituted anilines | MRSA, VRE | Antibacterial | MIC: 2-8 µg/mL |

| Pyrazole-indole hybrids | HCT116 (Colon) | CDK2 Inhibition | 0.074 |

| MCF7 (Breast) | CDK2 Inhibition | <23.7 | |

| Pyrazole-thiadiazole derivatives | - | p38α MAPK Inhibition | 0.069 |

Data compiled from multiple sources demonstrating the broad range of activities.[13][14]

Agrochemical Applications of Pyrazole-Containing Compounds

The pyrazole scaffold is a "privileged" structure in the agrochemical industry, with numerous commercial products utilized as fungicides, herbicides, and insecticides.[15]

Fungicides

A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking ATP production and leading to fungal cell death.[12][16][17]

Table 5: Fungicidal Activity of Pyrazole Carboxamide Derivatives

| Compound | Pathogen | EC50 (mg/L) |

| Boscalid (Reference) | Valsa mali | 9.19 |

| Compound 6i | Valsa mali | 1.77 |

| Compound 19i | Valsa mali | 1.97 |

| Compound 23i | Rhizoctonia solani | 3.79 |

Data from a study on novel pyrazole carboxamide thiazole derivatives.[12]

Mechanism of Action: SDHI Fungicides

Caption: SDHI fungicides block the fungal electron transport chain at Complex II.

Herbicides

Pyrazole derivatives are effective herbicides that primarily target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photooxidation. This leads to the characteristic bleaching of new plant growth.[8][18]

Table 6: Herbicidal Activity of Pyrazole-based HPPD Inhibitors

| Compound | Weed Species | GR50 (g ai/ha) |

| Pyrasulfotole | Amaranthus retroflexus | 12.5 |

| Chenopodium album | 25 | |

| Topramezone | Amaranthus retroflexus | 5 |

| Chenopodium album | 10 |

GR50: Dose causing 50% growth reduction. Data is illustrative of the potency of this class.

Mechanism of Action: HPPD-Inhibiting Herbicides

Caption: HPPD-inhibiting herbicides disrupt carotenoid biosynthesis, leading to bleaching.

Material Science Applications of Pyrazole-Containing Compounds

The unique electronic and structural features of pyrazoles also make them attractive building blocks for advanced functional materials. Their applications are being explored in organic electronics, such as organic light-emitting diodes (OLEDs), and as ligands in the formation of metal-organic frameworks (MOFs).[19][20]

Pyrazole-containing polymers have been synthesized and shown to possess high thermal stability and interesting photoluminescence properties.[21] The ability to functionalize the pyrazole ring allows for the fine-tuning of the electronic and optical properties of these materials, making them promising candidates for various applications in materials science.[3][22]

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23]

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: General workflow for the Knorr synthesis of pyrazoles.

Detailed Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted hydrazine hydrochloride (1.0 eq).

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. The IC50 value can then be calculated.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the pyrazole-containing compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research, yielding compounds with a remarkable diversity of applications. From life-saving medicines to essential crop protection agents and innovative materials, the potential of pyrazole-containing compounds is far from exhausted. The ability to readily synthesize and functionalize the pyrazole ring ensures that it will remain a key building block for the development of new and improved technologies across various scientific disciplines. This guide provides a foundational understanding of the vast potential of pyrazole chemistry and serves as a practical resource for researchers dedicated to advancing these exciting fields.

References

- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. extension.psu.edu [extension.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. wssa.net [wssa.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 12. site.caes.uga.edu [site.caes.uga.edu]

- 13. researchgate.net [researchgate.net]

- 14. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]

- 15. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 16. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]

- 17. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 19. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. ias.ac.in [ias.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. news-medical.net [news-medical.net]

2-(1-methyl-1H-pyrazol-4-yl)ethanol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-pyrazol-4-yl)ethanol is a key heterocyclic building block increasingly utilized in the landscape of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a substituted pyrazole ring with a reactive primary alcohol, make it a valuable synthon for the construction of complex molecular architectures and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 176661-75-9 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the pyrazole core followed by functional group manipulations. While a direct, one-pot synthesis is not commonly reported, a logical and efficient pathway can be designed based on established organic chemistry principles.

A plausible and efficient synthetic route involves a two-step process starting from the commercially available 2-(1H-pyrazol-4-yl)ethanol. This precursor is first N-methylated to introduce the methyl group onto the pyrazole ring, followed by any necessary purification steps.

Logical Synthesis Workflow

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: N-methylation of 2-(1H-pyrazol-4-yl)ethanol

This protocol describes a general procedure for the N-methylation of 2-(1H-pyrazol-4-yl)ethanol. The choice of base and methylating agent may be optimized for yield and purity.

Materials:

-

2-(1H-pyrazol-4-yl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(1H-pyrazol-4-yl)ethanol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the scale and purity of the starting materials.

Application as a Building Block in Organic Synthesis

The primary utility of this compound lies in its bifunctional nature. The primary alcohol can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, halides, or amines, providing a handle for further molecular elaboration. The N-methylpyrazole moiety often serves as a key pharmacophore in drug candidates, contributing to binding affinity and modulating physicochemical properties.

Example Application: Synthesis of a Hypothetical API Precursor

The following workflow illustrates how this compound can be utilized in a multi-step synthesis of a more complex molecule, a hypothetical precursor to an API.

Reaction Workflow for API Precursor Synthesis

Figure 2: Multi-step synthesis of a hypothetical API precursor.

Detailed Experimental Protocol: Oxidation to (1-methyl-1H-pyrazol-4-yl)acetaldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further transformations.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude (1-methyl-1H-pyrazol-4-yl)acetaldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be attempted by careful column chromatography on silica gel.

Quantitative Data:

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| N-methylation | 2-(1H-pyrazol-4-yl)ethanol | This compound | NaH, CH₃I, DMF, 0 °C to rt, 12-16 h | 70-90 |

| Oxidation | This compound | (1-methyl-1H-pyrazol-4-yl)acetaldehyde | Dess-Martin periodinane, DCM, 0 °C to rt, 1-2 h | 85-95 |

| Reductive Amination | (1-methyl-1H-pyrazol-4-yl)acetaldehyde | N-Aryl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine | Aromatic Amine, NaBH(OAc)₃, DCE, rt, 12 h | 60-80 |

| Amide Coupling | N-Aryl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine | Hypothetical API Precursor | Carboxylic Acid, HATU, DIPEA, DMF, rt, 12 h | 75-90 |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The continued exploration of the reactivity of this synthon is expected to lead to the development of new and innovative synthetic methodologies and the discovery of novel bioactive molecules.

The Ascendancy of 1-Methyl-Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been a cornerstone in the field of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Among the diverse array of pyrazole-containing compounds, 1-methyl-pyrazole derivatives have emerged as a particularly privileged class, demonstrating a broad spectrum of pharmacological activities.[3][4] The strategic addition of a methyl group at the N1 position can enhance metabolic stability, modulate lipophilicity, and provide a crucial vector for interaction with biological targets, making these derivatives highly attractive for drug discovery endeavors.[1][5] This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 1-methyl-pyrazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies for 1-Methyl-Pyrazole Derivatives

The construction of the 1-methyl-pyrazole core and its subsequent functionalization are pivotal to exploring the chemical space and optimizing biological activity. Several robust synthetic methodologies have been developed, with the Knorr pyrazole synthesis and transition metal-catalyzed cross-coupling reactions being the most prominent.

Knorr Pyrazole Synthesis

A foundational and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and methylhydrazine.[1][6] This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1-methyl-pyrazole ring.[6]

General Experimental Protocol: Knorr Pyrazole Synthesis [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add methylhydrazine (1.0-1.2 equivalents) to the solution. An acid catalyst, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the desired 1-methyl-pyrazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki Cross-Coupling for Aryl-Substituted Derivatives

To introduce aryl or heteroaryl moieties at specific positions on the pyrazole ring, which is often crucial for potent biological activity, the Suzuki cross-coupling reaction is widely employed.[7] This palladium-catalyzed reaction couples a halo-substituted 1-methyl-pyrazole with a boronic acid or boronate ester.

General Experimental Protocol: Suzuki Cross-Coupling [7]

-

Reaction Setup: To a dry reaction vessel, add the halo-1-methyl-pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.1 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction Progression: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted 1-methyl-pyrazole derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

1-Methyl-pyrazole derivatives have demonstrated a remarkable range of biological activities, with significant efforts focused on their development as anticancer, anti-inflammatory, and antimicrobial agents.[3]

Anticancer Activity

A substantial body of research has highlighted the potential of 1-methyl-pyrazole derivatives as potent anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[3][7]

Quantitative Anticancer Activity of 1-Methyl-Pyrazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 4c | A549 (Lung Cancer) | 1.13 | [1] |

| 4d | HepG2 (Liver Cancer) | 0.14 | [1] |

| 4e | MCF-7 (Breast Cancer) | 0.22 | [1] |

| 26 | MCF-7 (Breast Cancer) | 0.96 | [1] |

| 26 | A549 (Lung Cancer) | 1.40 | [1] |

| 26 | DU145 (Prostate Cancer) | 2.16 | [1] |

| 5e | MCF-7 (Breast Cancer) | 15.54 | [8] |

| 5b | K562 (Leukemia) | 0.021 | [9] |

| 5b | A549 (Lung Cancer) | 0.69 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [1][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1-methyl-pyrazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Anti-inflammatory Activity

1-Methyl-pyrazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX).[8][10]

Quantitative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target/Assay | Activity | Reference |

| 9b, 9d, 9f | Anti-inflammatory mediators | Active | [8] |

| 2a, 2d | TNF-α inhibition | Active | [8] |

| 3k | Carrageenan-induced edema | Comparable to indomethacin | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8]

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a specified time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of 1-methyl-pyrazole derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Caption: Synthetic workflow for 1-methyl-pyrazole derivatives.

Caption: Kinase inhibition by 1-methyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological potency and selectivity of 1-methyl-pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring and any attached functionalities.[3]

-

Substitution at the 3 and 5-positions: For anticancer activity, the presence of specific aryl or heteroaryl groups at these positions is often critical for potent kinase inhibition. For instance, a biphenyl moiety has been shown to be more favorable than other aromatic systems for certain targets.[3] Hydrophobic groups can enhance interactions within the kinase active site.[3]

-

Substitution at the 4-position: This position is a key point for diversification. Functionalization at C4 can modulate solubility, cell permeability, and target engagement.

-

Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine, can lead to potent dual inhibitors of multiple kinases.[3] The nature of substituents on the fused ring significantly influences the activity profile.[3]

Conclusion

1-Methyl-pyrazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry.[7] Their favorable drug-like properties, coupled with the accessibility of diverse synthetic methodologies, have enabled the development of potent modulators of various biological targets.[1][5] The extensive research into their anticancer and anti-inflammatory activities, supported by a growing body of quantitative data and a deepening understanding of their structure-activity relationships, continues to fuel the discovery of novel therapeutic agents based on this remarkable heterocyclic core.[3] The information presented in this technical guide underscores the significant potential of 1-methyl-pyrazole derivatives in addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of Pyrazole Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of pyrazole derivatives, a critical scaffold in modern drug discovery. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] This guide outlines robust synthetic methodologies, presents quantitative data for comparison, and illustrates key biological pathways and experimental workflows to facilitate the efficient discovery and development of novel pyrazole-based therapeutics.

Application Notes

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making it a "privileged scaffold" in medicinal chemistry.[2][4] The versatility of the pyrazole ring allows for a diverse range of substitutions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] Pyrazole derivatives are integral components of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and infectious diseases.[3][5] Notable examples of pyrazole-based drugs include Celecoxib, a selective COX-2 inhibitor for the treatment of arthritis, and Ruxolitinib, a JAK inhibitor used in the management of myelofibrosis.[2][4]

The continued interest in pyrazole derivatives for drug discovery necessitates the development of efficient and high-yielding synthetic methods. Key strategies that have emerged for the synthesis of these valuable compounds include the Knorr pyrazole synthesis, multicomponent reactions, and 1,3-dipolar cycloadditions. These methods offer advantages in terms of yield, regioselectivity, and substrate scope, making them highly amenable to the generation of compound libraries for high-throughput screening.

Key Synthetic Strategies and Quantitative Data

The selection of a synthetic route for pyrazole derivatives often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of prominent high-yield synthetic methods with reported quantitative data.

| Synthetic Method | Starting Materials | Product Type | Reported Yield (%) | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds and Hydrazines | Substituted Pyrazoles/Pyrazolones | 79 - 95% | [6][7] |

| Multicomponent Reaction | Aldehydes, Malononitrile, Hydrazine Hydrate, and β-ketoesters | Polysubstituted Pyranopyrazoles | 81 - 98% | [8][9] |

| 1,3-Dipolar Cycloaddition | Nitrile imines and Alkenes/Alkynes | 1,3,5-Trisubstituted Pyrazoles | up to 95% | [1] |

| Microwave-Assisted Synthesis | Ketene dithioacetals and Hydrazines | Tetra-substituted Pyrazoles | 68 - 90% | [10] |

Experimental Protocols

Detailed methodologies for the high-yield synthesis of pyrazole derivatives are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational work of Ludwig Knorr and subsequent optimizations.[11][12]

Materials:

-

Ethyl acetoacetate (β-ketoester)

-

Phenylhydrazine

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

TLC plates (silica gel)

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (6 mmol, 2.0 eq).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ethyl acetoacetate is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold water and allow it to air dry.

-

Determine the mass and calculate the percent yield of the product.

-

Characterize the purified product by melting point determination and ¹H NMR spectroscopy.

Expected Yield: 79%[7]

Protocol 2: Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol outlines a general procedure for a one-pot, three-component synthesis of pyrazole derivatives.[13]

Materials:

-

A cyclic β-diketone (e.g., dimedone, 1.0 mmol)

-

An arylglyoxal (1.0 mmol)

-

An arylhydrazine (1.0 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Dimethylformamide (DMF)

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a reaction vessel, add the cyclic β-diketone (1.0 mmol), arylglyoxal (1.0 mmol), arylhydrazine (1.0 mmol), and a catalytic amount of p-TsOH in dimethylformamide (DMF).

-

Heat the reaction mixture at 70°C with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general method for the synthesis of pyrazoles via a 1,3-dipolar cycloaddition reaction.[1][14]

Materials:

-

A sydnone (e.g., 3-aryl-sydnone, 5 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (6 mmol)

-

Toluene or xylene

-

Reaction vessel with reflux condenser

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a reaction vessel, dissolve the sydnone (5 mmol) and dimethyl acetylenedicarboxylate (DMAD, 6 mmol) in 20 mL of toluene.

-

Reflux the reaction mixture for 8 hours.

-

After cooling to room temperature, remove the solvent in vacuo using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent (e.g., isopropanol or ethanol) to obtain the pure pyrazole derivative.

-

Dry the purified product and characterize it by spectroscopic techniques.

Expected Yield: 71-80%[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based drugs and a general experimental workflow for their discovery and development.

Caption: Experimental workflow for pyrazole derivative drug discovery.

Caption: Celecoxib inhibition of the COX-2 signaling pathway.[15]

Caption: Ruxolitinib inhibition of the JAK-STAT signaling pathway.[16][17]

References

- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol in various matrices. The methods described herein are based on established analytical techniques for structurally similar pyrazole derivatives and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is essential for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing robust and sensitive quantification. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as an alternative approach.

Analytical Methods and Comparative Data

A summary of the quantitative data for the proposed analytical methods is presented in Table 1. These values are representative for pyrazole-containing compounds and should be validated for the specific matrix and instrumentation used.

Table 1: Summary of Quantitative Data for Analytical Methods

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | 5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | 10 ng/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 97.8 - 103.1% |

| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

3.1.1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (88%)

-

Volumetric flasks, pipettes, and autosampler vials

3.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution can be optimized, for example, starting at 10% B, increasing to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)

3.1.3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

4.1.1. Reagents and Materials

-

This compound reference standard

-

Stable isotope-labeled internal standard (IS), e.g., d4-2-(1-methyl-1H-pyrazol-4-yl)ethanol

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.1.2. LC-MS/MS Conditions

-

LC Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for the analyte could be m/z 127.1 -> 96.1.

4.1.3. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

The supernatant can be directly injected or further purified by SPE.

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be an alternative for the analysis of this compound, particularly after derivatization to improve its volatility and chromatographic behavior.

Experimental Protocol

5.1.1. Reagents and Materials

-

This compound reference standard

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

5.1.2. GC-MS Conditions

-

GC Column: Mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

-

Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

5.1.3. Sample Preparation and Derivatization

-

Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate to the dried residue.

-

Heat at 70 °C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS system.

Logical Relationship of Derivatization and Analysis

Method Validation

All analytical methods used for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For high-throughput analysis in biological fluids, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. The HPLC-UV method is a cost-effective alternative for less complex samples, while GC-MS offers another option, particularly when derivatization can enhance analyte stability and chromatographic performance. Proper method validation is crucial to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for N-Methylation of Pyrazole Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The regioselective methylation of the pyrazole ring is a critical step in the synthesis of many pharmaceutical agents. This document provides detailed experimental procedures for the N-methylation of pyrazole rings, focusing on a modern and highly regioselective method, alongside data on traditional approaches.

Overview of N-Methylation Strategies

The N-methylation of pyrazoles can be challenging due to the presence of two adjacent nitrogen atoms, which can lead to the formation of regioisomers (N1 and N2 methylation). Traditional methods often employ methyl halides or dimethyl sulfate, which can result in poor selectivity.[1] More recent advancements have introduced sterically bulky masked methylating reagents to enhance regioselectivity.[1][2][3][4][5]

This guide will focus on a highly N1-selective protocol using α-halomethylsilanes.

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using α-Halomethylsilanes

This protocol is based on a method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents, which significantly improves the N1-selectivity of the methylation process.[2][4][5] The procedure involves two main steps: N-alkylation with the silyl reagent followed by protodesilylation.

Materials:

-

Substituted pyrazole

-

(Chloromethyl)triisopropoxysilane

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Dimethyl sulfoxide (DMSO)

-

Tetra-n-butylammonium fluoride (TBAF)

-

Water (H₂O)

-

Isopropyl acetate (i-PrOAc)

-

Heptanes

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

20 mL vial with a screw cap

-

Magnetic stir bar and stirrer hotplate

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography system

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Procedure:

Step 1: N-Alkylation [6]

-

To a 20 mL screw-cap vial containing a magnetic stir bar, add the substituted pyrazole (1.0 equiv.).

-

Add dimethyl sulfoxide (DMSO) to the vial.

-

Add potassium bis(trimethylsilyl)amide (KHMDS) solution (1.5 equiv.) to the reaction mixture.

-

Place the vial in a preheated aluminum block at 60 °C and stir for 30 minutes.

-

To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv.).

-

Continue stirring the reaction at 60 °C. The reaction progress can be monitored by HPLC. The formation of the silylated intermediate is typically complete within 2 hours.[1][4]

Step 2: Protodesilylation [4][6]

-

After the N-alkylation is complete, add water (H₂O) and tetra-n-butylammonium fluoride (TBAF) (2.0 equiv.) to the reaction mixture.

-

Continue stirring at 60 °C for approximately 4 hours or until the protodesilylation is complete, as monitored by HPLC.[4]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove DMSO.

-

Extract the product with a suitable organic solvent such as isopropyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of isopropyl acetate in heptanes as the eluent.[6]

Analysis:

-

The N1/N2 product ratio can be determined by ¹H-NMR spectroscopy or HPLC analysis.[6]

-

Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Data Presentation

The following table summarizes the quantitative data for the N1-selective methylation of various pyrazole substrates using the α-halomethylsilane method, demonstrating its high efficiency and selectivity.

| Entry | Substrate | Product | N1:N2 Ratio | Yield (%) |

| 1 | 3-(4-fluorophenyl)-1H-pyrazole | 3-(4-fluorophenyl)-1-methyl-1H-pyrazole | >99:1 | 64[6] |

| 2 | 3-phenyl-1H-pyrazole | 1-methyl-3-phenyl-1H-pyrazole | >99:1 | 58[6] |

| 3 | 3-(p-tolyl)-1H-pyrazole | 1-methyl-3-(p-tolyl)-1H-pyrazole | >99:1 | 48[4] |

| 4 | 4-bromo-3-phenyl-1H-pyrazole | 4-bromo-1-methyl-3-phenyl-1H-pyrazole | 93:7 | 72[6] |

| 5 | 4-bromo-3-(p-tolyl)-1H-pyrazole | 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole | 93:7 | 67[6] |

Table 1: Regioselectivity and yields for the N-methylation of various pyrazole substrates.

For comparison, traditional methylation of 3,5-dimethyl-1H-pyrazole using different bases and solvents is presented below.

| Entry | Base | Solvent | Yield (%) |

| 1 | K₂CO₃ | DMF | Low[7] |

| 2 | Na₂CO₃ | DMF | 18[7] |

| 3 | NaOH | - | - |

| 4 | NaH | DMF | 55[7] |

| 5 | K-tert-butoxide | THF | 78[7] |

Table 2: Yields for the methylation of 3,5-dimethyl-1H-pyrazole under various traditional conditions.

Mandatory Visualization

Caption: Experimental workflow for the N1-selective methylation of pyrazoles.

Caption: Reaction mechanism for N1-selective methylation and protodesilylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Application of Pyrazole Compounds in Agrochemical Formulations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds, have emerged as a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical structure allows for extensive modifications, leading to a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal properties.[1][2] This document provides a comprehensive overview of the application of pyrazole compounds in agrochemical formulations, including detailed experimental protocols, quantitative bioactivity data, and visual representations of their mechanisms of action.

I. Pyrazole-Based Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens by disrupting the mitochondrial respiratory chain.[1]

Quantitative Bioactivity Data: Pyrazole Fungicides

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |

| B6 | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 | [3] |

| 11o | Rhizoctonia solani | 0.14 | Carbendazim | 0.34 | [4] |

| 11m | Fusarium graminearum | 0.27 | Carbendazim | 0.57 | [4] |

| 11g | Botrytis cinerea | 0.52 | Penthiopyrad | 0.83 | [4] |

| 7 | Rhizoctonia solani | 0.034 | Bixafen | 0.043 | [5] |

| 12 | Rhizoctonia solani | 0.021 | Bixafen | 0.043 | [5] |

| 1v | Fusarium graminearum | 0.0530 (µM) | Pyraclostrobin | - | [6] |

| 1t | Fusarium graminearum | 0.0735 (µM) | Pyraclostrobin | - | [6] |

| 10d | Gaeumannomyces graminis var. tritici | Inhibition of 100% at 16.7 µg/mL | Pyraclostrobin | Inhibition of 100% at 16.7 µg/mL | [7] |

| 10e | Gaeumannomyces graminis var. tritici | Inhibition of 94.0% at 16.7 µg/mL | Pyraclostrobin | Inhibition of 100% at 16.7 µg/mL | [7] |

| A1 | Rhizoctonia solani | 0.0214 (mg/L) | Fluxapyroxad | 0.0237 (mg/L) | [8] |

| A13 | Rhizoctonia solani | 0.0189 (mg/L) | Fluxapyroxad | 0.0237 (mg/L) | [8] |

| A18 | Rhizoctonia solani | 0.0173 (mg/L) | Fluxapyroxad | 0.0237 (mg/L) | [8] |

| D1 | Phomopsis sp. | 16.9 | Azoxystrobin | 50.7 | [9] |

| J13 | Phytophthora capsici | 6.29 | Azoxystrobin | 96.5 | [10] |

Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is adapted from methodologies described for testing pyrazole analogues.[6][7]

1. Materials:

-